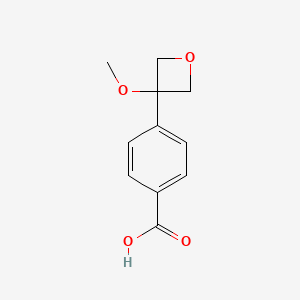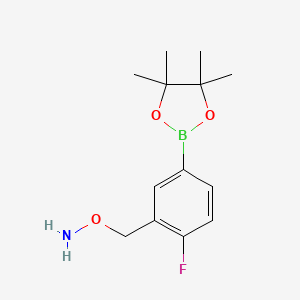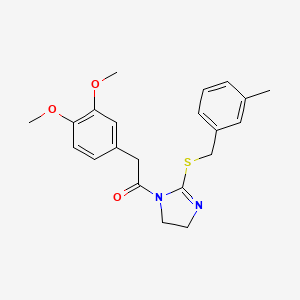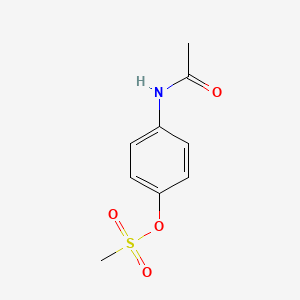
4-Acetamidophenylmethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidophenyl methanesulfonate is an organic compound with the molecular formula C9H11NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further substituted with a methanesulfonate group.
Wissenschaftliche Forschungsanwendungen
4-Acetamidophenyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Methanesulfonates are known to be biological alkylating agents . They undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Mode of Action
The mode of action of 4-Acetamidophenyl methanesulfonate involves interaction with its targets, leading to changes within the cell. As an alkylating agent, it is likely that 4-Acetamidophenyl methanesulfonate forms covalent bonds with its targets, altering their function
Biochemical Pathways
As an alkylating agent, it could potentially interfere with various biochemical pathways by modifying the function of key proteins or nucleic acids .
Pharmacokinetics
The physicochemical properties of a compound can provide some insight into its potential adme properties . For instance, the solubility of a compound in water can influence its absorption and distribution, while its molecular weight can impact its metabolism and excretion .
Result of Action
As an alkylating agent, it could potentially cause modifications to proteins or nucleic acids, leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Acetamidophenyl methanesulfonate. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl methanesulfonate typically involves the reaction of 4-acetamidophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Acetamidophenol+Methanesulfonyl chloride→4-Acetamidophenyl methanesulfonate+HCl
Industrial Production Methods: In industrial settings, the production of 4-acetamidophenyl methanesulfonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetamidophenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The acetamido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of amines from the acetamido group.
Vergleich Mit ähnlichen Verbindungen
4-Acetamidophenyl Sulfate: Similar structure but with a sulfate group instead of a methanesulfonate group.
4-Acetamidophenyl Phosphate: Contains a phosphate group in place of the methanesulfonate group.
4-Acetamidophenyl Benzenesulfonate: Features a benzenesulfonate group instead of a methanesulfonate group.
Uniqueness: 4-Acetamidophenyl methanesulfonate is unique due to its specific reactivity and stability under various conditions. The methanesulfonate group provides a good leaving group for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(11)10-8-3-5-9(6-4-8)14-15(2,12)13/h3-6H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIAKHQKXGYHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
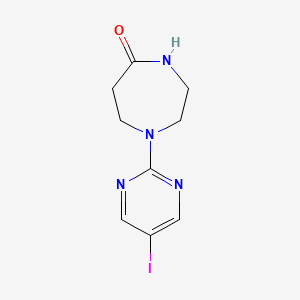
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)
![methyl 2-(2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2545081.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2545082.png)
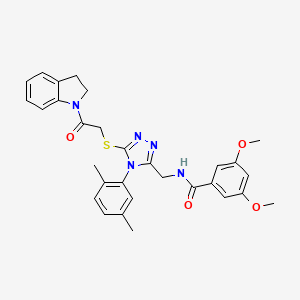

![2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2545086.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)

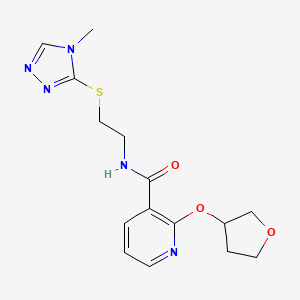
![3-(3-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B2545093.png)
